3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid
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Overview
Description
3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid is a chemical compound with the molecular formula C13H14N2O3 and a molecular weight of 246.27 g/mol . This compound is known for its unique structure, which includes a pyrazole ring substituted with ethyl, hydroxy, and methyl groups, attached to a benzoic acid moiety. It is used in various scientific research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting an appropriate hydrazine derivative with a 1,3-dicarbonyl compound under acidic or basic conditions.
Substitution Reactions: The ethyl, hydroxy, and methyl groups are introduced through various substitution reactions, often involving alkyl halides and alcohols.
Coupling with Benzoic Acid: The substituted pyrazole is then coupled with a benzoic acid derivative using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or KMnO4 (potassium permanganate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like NaBH4 (sodium borohydride) or LiAlH4 (lithium aluminium hydride).
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups using appropriate alkylating or arylating agents.
Common Reagents and Conditions
Oxidizing Agents: PCC, KMnO4
Reducing Agents: NaBH4, LiAlH4
Coupling Reagents: EDCI, DCC
Major Products
The major products formed from these reactions include various substituted pyrazole derivatives and benzoic acid derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cellular receptors to modulate signal transduction pathways.
Altering Gene Expression: Affecting the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-benzoic acid: Similar structure but lacks the methyl group on the benzoic acid moiety.
3-(4-Ethyl-5-hydroxy-pyrazol-1-yl)-4-methyl-benzoic acid: Similar structure but lacks the methyl group on the pyrazole ring.
Uniqueness
3-(4-Ethyl-5-hydroxy-3-methyl-pyrazol-1-yl)-4-methyl-benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .
Properties
IUPAC Name |
3-(4-ethyl-5-methyl-3-oxo-1H-pyrazol-2-yl)-4-methylbenzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-4-11-9(3)15-16(13(11)17)12-7-10(14(18)19)6-5-8(12)2/h5-7,15H,4H2,1-3H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PDENVIRNYTUJFX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(NN(C1=O)C2=C(C=CC(=C2)C(=O)O)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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